molecular formula C27H28N4O3S B11581149 (3Z)-1-butyl-3-{6-oxo-2-[4-(pentyloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}-1,3-dihydro-2H-indol-2-one

(3Z)-1-butyl-3-{6-oxo-2-[4-(pentyloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}-1,3-dihydro-2H-indol-2-one

Cat. No.: B11581149
M. Wt: 488.6 g/mol
InChI Key: QCRQIWWXODUJBM-FCQUAONHSA-N
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Description

1-BUTYL-3-[(5Z)-6-OXO-2-[4-(PENTYLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

The synthesis of 1-BUTYL-3-[(5Z)-6-OXO-2-[4-(PENTYLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE involves multiple steps, typically starting with the preparation of the triazole and thiadiazine rings. These rings are then fused together under specific reaction conditions. The synthetic routes often involve the use of various reagents and catalysts to facilitate the formation of the desired compound . Industrial production methods may include optimization of reaction conditions to increase yield and purity, as well as the use of scalable processes to meet commercial demands .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1-BUTYL-3-[(5Z)-6-OXO-2-[4-(PENTYLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with various molecular targets and pathways. It can act as an enzyme inhibitor, binding to specific enzymes and inhibiting their activity . This can lead to a range of therapeutic effects, depending on the enzyme and pathway involved . The compound’s ability to form hydrogen bonds and interact with different target receptors contributes to its bioactivity .

Properties

Molecular Formula

C27H28N4O3S

Molecular Weight

488.6 g/mol

IUPAC Name

(5Z)-5-(1-butyl-2-oxoindol-3-ylidene)-2-(4-pentoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C27H28N4O3S/c1-3-5-9-17-34-19-14-12-18(13-15-19)24-28-27-31(29-24)26(33)23(35-27)22-20-10-7-8-11-21(20)30(25(22)32)16-6-4-2/h7-8,10-15H,3-6,9,16-17H2,1-2H3/b23-22-

InChI Key

QCRQIWWXODUJBM-FCQUAONHSA-N

Isomeric SMILES

CCCCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/4\C5=CC=CC=C5N(C4=O)CCCC)/SC3=N2

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=C4C5=CC=CC=C5N(C4=O)CCCC)SC3=N2

Origin of Product

United States

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